Product packaging for Triclopyr ester(Cat. No.:CAS No. 64700-56-7)

Triclopyr ester

Cat. No.: B057765
CAS No.: 64700-56-7
M. Wt: 356.6 g/mol
InChI Key: IVDRCZNHVGQBHZ-UHFFFAOYSA-N
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Description

Triclopyr-butotyl, the butotyl ester derivative of triclopyr, is a potent systemic auxin-mimicking herbicide extensively used in plant physiology and agrochemical research. Its primary mechanism of action involves mimicking the plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual plant death. This compound is particularly valued for its selectivity and efficacy against broadleaf weeds and woody plants. Researchers utilize Triclopyr-butotyl to study herbicide resistance mechanisms, the molecular pathways of auxin signaling, and the physiological responses of plants to synthetic growth regulators. Its ester formulation enhances lipophilicity, facilitating improved cuticular penetration and translocation within the plant system, making it an ideal tool for investigating foliar-applied herbicide efficacy and environmental fate. This product is intended for laboratory research applications only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16Cl3NO4 B057765 Triclopyr ester CAS No. 64700-56-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-butoxyethyl 2-(3,5,6-trichloropyridin-2-yl)oxyacetate
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InChI

InChI=1S/C13H16Cl3NO4/c1-2-3-4-19-5-6-20-11(18)8-21-13-10(15)7-9(14)12(16)17-13/h7H,2-6,8H2,1H3
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Description Data deposited in or computed by PubChem

InChI Key

IVDRCZNHVGQBHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOC(=O)COC1=NC(=C(C=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl3NO4
Source PubChem
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DSSTOX Substance ID

DTXSID5032579
Record name Triclopyr butotyl
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Molecular Weight

356.6 g/mol
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Physical Description

Brown oily liquid; [ICSC] Liquid; Formulated as emulsifiable concentrate, liquid, granular, and formulation intermediate; [Reference #1]
Record name Triclopyr-butotyl
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Vapor Pressure

0.00000079 [mmHg]
Record name Triclopyr-butotyl
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CAS No.

64700-56-7, 64470-88-8
Record name Triclopyr ester
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Record name Triclopyr butoxyethyl ester
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Record name 2-butoxyethyl [(3,5,6-trichloropyridin-2-yl)oxy]acetate
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Record name TRICLOPYR-BUTOTYL
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Mechanistic Investigations of Triclopyr Butotyl Action

Molecular Mode of Action as a Synthetic Auxin

Triclopyr-butotyl is classified as a synthetic auxin herbicide. herts.ac.uk Upon application, it is rapidly converted in both the environment and within the plant from its butoxyethyl ester form to triclopyr (B129103) acid. researchgate.net This triclopyr acid is the phytotoxic compound responsible for the herbicidal effects. researchgate.net

The fundamental mechanism of triclopyr-butotyl involves mimicking the natural plant hormone auxin. ontosight.ai It induces a hormonal overdose in susceptible plants, disrupting their delicate hormonal balance and leading to uncontrolled, disorganized growth that ultimately proves lethal. researchgate.netontosight.aismolecule.com The compound is readily absorbed through the foliage and roots and is systematically transported throughout the plant, accumulating in areas of active growth. mass.govorst.edu This internal disruption manifests in visible symptoms, including epinasty (a downward curvature of leaves), the formation of misshapen leaves and stems, and swelling of the stem tissue. researchgate.net

At the molecular level, the primary targets of triclopyr are the auxin receptors located within plant cells. Binding of triclopyr to these receptors triggers a continuous and unregulated activation of auxin-response pathways. nih.gov This leads to the overexpression of genes that are normally under strict hormonal control. nih.gov The herbicide tends to accumulate in the meristematic tissues—the plant's primary growth points—where its disruptive effects on developmental processes are most significant. orst.edu

A core consequence of triclopyr-butotyl's synthetic auxin activity is the profound disruption of normal cell division and elongation. smolecule.com The herbicide incites uncontrolled and abnormal cell division and growth. smolecule.com This chaotic cellular activity supplants the orderly processes of cell expansion and replication that are critical for normal plant development, leading to the characteristic malformations and subsequent death of the plant. researchgate.net

Cellular and Subcellular Targets in Susceptible Plants

Differential Selectivity Mechanisms in Plant Species

Triclopyr-butotyl is recognized as a selective herbicide, demonstrating efficacy against specific plant types while leaving others largely unharmed. herts.ac.ukwikipedia.org

The herbicide is particularly potent against dicotyledonous (broadleaf) weeds and woody plants. orst.eduwikipedia.org These species exhibit high sensitivity to the auxin-mimicking properties of triclopyr. Their physiological systems are overwhelmed by the hormonal interference, resulting in the classic symptoms of unregulated growth that lead to mortality. researchgate.net The compound is effectively absorbed by both the leaves and roots of these susceptible plants and translocated to the growing points, ensuring its herbicidal action is carried out. mass.gov

In contrast, monocotyledonous plants, such as grasses, show significant tolerance to triclopyr. orst.eduwikipedia.org This selectivity is attributed to several factors. Generally, grasses are inherently less sensitive to the effects of auxins compared to their broadleaf counterparts. smolecule.com Research has also shown that tolerant species, including wheat and barley, possess the ability to rapidly metabolize triclopyr into polar metabolites. researchgate.net These modified compounds may have reduced mobility across cell membranes and are more readily detoxified by the plant, which prevents the herbicide from accumulating to lethal levels at its target sites. researchgate.net The metabolic breakdown is reflected in the half-life of triclopyr, which is reported to be between 5 and 20 days in grasses, a shorter duration than in more susceptible species. orst.edu

Research Findings on Triclopyr-butotyl's Action

Aspect of Action Finding Impact on Susceptible Plants Source Citation
Primary Mechanism Acts as a synthetic auxin, mimicking the plant hormone auxin.Causes an overdose of auxin, leading to hormonal imbalance. herts.ac.ukresearchgate.netontosight.ai
Plant Response Induces uncontrolled, disorganized cell growth and division.Leads to abnormal growth, epinasty, stem swelling, and eventual plant death. researchgate.netsmolecule.com
Cellular Target Binds to auxin receptors in plant cells.Initiates an unregulated cascade of auxin-responsive gene expression. nih.gov
Selectivity Effective against broadleaf and woody plants.These plants are highly sensitive to auxin disruption. orst.eduwikipedia.org
Tolerance Monocots like grasses are largely unaffected.Grasses are less sensitive to auxins and can metabolize triclopyr more rapidly. researchgate.netsmolecule.comorst.eduwikipedia.org

Physiological Basis for Broadleaf and Woody Plant Susceptibility

Temporal Dynamics of Herbicide Activity within Plants

The herbicidal activity of triclopyr-butotyl unfolds over a distinct timeline, beginning with its absorption by the plant and culminating in eventual senescence. This process involves rapid initial uptake, conversion to its phytotoxic form, transport to active growth regions, and a variable rate of metabolism depending on the plant species.

Upon application, triclopyr-butotyl, the butoxyethyl ester form of triclopyr, is readily absorbed through both the leaves and roots of plants. orst.eduherts.ac.ukepa.gov The ester formulation facilitates rapid foliar penetration. oregonstate.edu Laboratory studies have shown that this uptake is swift, with one report indicating that 90% of the applied triclopyr-butotyl can penetrate the vegetation within approximately 12 hours. researchgate.net In a study on Pinus contorta, 39.8% of the applied triclopyr was absorbed by the foliage within one day, with 83% of the total uptake at seven days occurring within that first 24-hour period. nih.gov

Once absorbed, triclopyr-butotyl is not the agent of phytotoxicity itself. It is rapidly hydrolyzed within the plant tissues to its parent compound, triclopyr acid. researchgate.netinvasive.org It is this acid form that functions as a synthetic auxin herbicide, disrupting normal plant growth. researchgate.netmass.gov The rate of this conversion is a critical factor in the herbicide's efficacy. In soil, the half-life of triclopyr-butotyl is a mere three hours due to hydrolysis. researchgate.net Within plant foliage, the ester has a calculated half-life of approximately 1.5 days, while the resulting triclopyr acid has a longer foliar half-life of about 4 days. researchgate.net

The speed of this hydrolysis can differ between plant species, which contributes to the herbicide's selectivity. For example, tolerant species like wheat (Triticum aestivum) and barley (Hordeum vulgare) quickly hydrolyze the ester, with only the triclopyr acid being detectable. researchgate.net In contrast, a susceptible species like chickweed (Stellaria media) shows detectable levels of the triclopyr ester, indicating a slower conversion rate. researchgate.net

Following its conversion to the acid form, triclopyr is translocated systemically throughout the plant, accumulating in meristematic tissues where cell division and growth are active. orst.edumass.govpublications.gc.ca Research on Populus tremuloides saplings showed that after a basal bark treatment, it took approximately two days for the herbicide to translocate from the stem base into the leaves. usask.ca However, translocation can be limited. In studies with the aquatic plant hydrilla, shoot-to-root movement was not extensive. nih.gov

Data Tables

The following tables summarize key temporal data points related to the activity of triclopyr-butotyl and its acid form in plants.

Table 1: Foliar Uptake and Half-life of Triclopyr Forms
ParameterTime/ValuePlant/ConditionSource
Penetration of Applied Triclopyr-butotyl90%General Vegetation researchgate.net
Time for 90% Penetration~12 hoursGeneral Vegetation researchgate.net
Foliar Absorption (1 Day After Treatment)39.8%Pinus contorta nih.gov
Foliar Absorption (7 Days After Treatment)~50%Pinus contorta nih.gov
Half-life of Triclopyr-butotyl in Foliage1.5 daysGeneral Foliage researchgate.net
Half-life of Triclopyr Acid in Foliage4 daysGeneral Foliage researchgate.net
Overall Half-life in Plants3 - 24 daysVarious orst.edu
Half-life in Grass5 - 20 daysGrass species orst.edu
Table 2: Comparative Metabolism and Translocation Timeline
EventTimePlant SpeciesSource
Peak Triclopyr Acid Concentration (Tolerant)12 hoursWheat, Barley researchgate.net
Peak Triclopyr Acid Concentration (Susceptible)24 - 36 hoursChickweed researchgate.net
Time for 85% Breakdown (Tolerant)3 daysBarley, Wheat orst.edu
Translocation Time (Stem to Leaf)~2 daysPopulus tremuloides usask.ca
Time to Plant Death1 - 2 weeksGeneral orst.edu

Environmental Fate and Transport Studies

Degradation Pathways and Kinetics in Environmental Compartments

The hydrolysis of triclopyr-butotyl to triclopyr (B129103) acid is a significant degradation pathway in both soil and water. This chemical reaction involves the cleavage of the ester bond, yielding triclopyr acid and 2-butoxyethanol. The rate of hydrolysis is notably influenced by pH.

In aquatic environments, the hydrolysis half-life of triclopyr-butotyl can vary significantly. At 25°C, the half-life is reported to be 84 days at a pH of 5, 8.7 days at a pH of 7, and shortens to 0.5 days at a pH of 9, indicating that hydrolysis is more rapid under alkaline conditions. In natural water with a pH of 6.7, the hydrolysis half-life is approximately 0.5 days. Some studies have reported hydrolysis half-lives in natural waters ranging from 0.06 to 208 days, with the longer half-life observed in acidic conditions (pH 5) at 15°C.

In soil, triclopyr-butotyl also hydrolyzes rapidly to triclopyr acid, with a reported half-life of about three hours. Under anaerobic soil conditions, the ester was found to hydrolyze to triclopyr acid within one day. This rapid conversion means that triclopyr acid is the primary form of the herbicide that undergoes further degradation in most environmental settings.

Table 1: Hydrolysis Half-life of Triclopyr-butotyl in Water

pH Temperature (°C) Half-life (days)
5 25 84
7 25 8.7
9 25 0.5
6.7 25 0.5

Photodegradation, or photolysis, is a major pathway for the breakdown of triclopyr compounds, particularly in aquatic environments. Both triclopyr-butotyl and its primary degradant, triclopyr acid, are susceptible to degradation by sunlight.

In sunny conditions, the photolysis of triclopyr-butotyl can occur more rapidly than hydrolysis. The half-life of triclopyr acid on a soil surface under midsummer sun has been reported to be as short as two hours. In water, the photolytic half-life of triclopyr acid can range from one to 12 hours. Another study reported a photolysis half-life of 10 hours in water at 25°C.

Microbial metabolism is a primary driver of triclopyr degradation, particularly in soil environments. The rate and extent of microbial degradation are influenced by environmental conditions such as temperature, moisture, and the availability of organic matter. Warm, moist soils with high organic content generally support larger microbial populations and thus, higher rates of herbicide metabolism.

In soil, the dissipation of triclopyr is primarily due to microbial activity, which increases with rising temperature and moisture levels. The half-life of triclopyr in soil is reported to range from 8 to 46 days. Under anaerobic conditions, such as in saturated soils, degradation is significantly slower, reportedly 5 to 8 times slower than under aerobic conditions. In cold climates, the lack of microbial activity can lead to the persistence of triclopyr for one to two years.

In aquatic systems, microbial degradation also plays a role in the removal of triclopyr, and it is considered a primary mechanism, especially in areas with limited light penetration.

Studies have shown that microbial consortia, such as those found in cow-dung, can effectively biodegrade triclopyr-butotyl. Research has demonstrated the potential of these consortia to break down the herbicide under simulated environmental conditions. One study highlighted that a consortium of microorganisms, potentially in conjunction with photolytic activity, may be necessary to achieve complete mineralization of triclopyr's degradation products. The degradation process in soil is primarily microbial, leading to the formation of two main metabolites.

The microbial degradation of triclopyr-butotyl proceeds through its initial hydrolysis to triclopyr acid. Further microbial action on triclopyr acid in soil primarily yields two metabolites: 3,5,6-trichloro-2-pyridinol (B117793) (TCP) and 3,5,6-trichloro-2-methoxypyridine (TMP). One study using a cow-dung microbial consortium identified triclopyr acid and TCP as the principal metabolites of triclopyr-butotyl biodegradation. In that experiment, triclopyr-butotyl was observed to convert to triclopyr acid within 24 hours.

The degradation of triclopyr-butotyl and triclopyr acid leads to the formation of several secondary products, with 3,5,6-trichloro-2-pyridinol (TCP) and 3,5,6-trichloro-2-methoxypyridine (TMP) being the major metabolites in soil.

In a laboratory soil-column study after 54 days, soil treated with triclopyr-butotyl contained 6% triclopyr, 88% TCP, and 7% TMP. TCP is considered a major and transient metabolite. Both TCP and TMP are eventually expected to degrade to carbon dioxide. However, these metabolites can be more persistent than the parent compound. The half-life of TCP in soil is reported to range from 12 to 229 days, while TMP's half-life ranges from 50 to 450 days.

In aquatic environments, particularly through photolysis, different degradation products are formed. The photolysis of triclopyr in river water primarily generates oxamic acid, along with other low-molecular-weight carboxylic acids. In sterile, pH 7-buffered water, the major photoproduct is 5-chloro-3,6-dihydroxy-2-pyridinyloxyacetic acid. The environmental significance of these degradation products relates to their own persistence and potential mobility.

Table 2: Major Degradation Products of Triclopyr-butotyl and their Environmental Compartment

Degradation Product Parent Compound Primary Formation Pathway Environmental Compartment
Triclopyr acid Triclopyr-butotyl Hydrolysis Soil, Water
3,5,6-trichloro-2-pyridinol (TCP) Triclopyr acid Microbial Degradation Soil
3,5,6-trichloro-2-methoxypyridine (TMP) Triclopyr acid Microbial Degradation Soil
Oxamic acid Triclopyr Photolysis Water

Table 3: Compound Names and PubChem CIDs

Compound Name PubChem CID
Triclopyr-butotyl 53676
Triclopyr 61858
3,5,6-trichloro-2-pyridinol (TCP) 12693
3,5,6-trichloro-2-methoxypyridine (TMP) 79021
Oxamic acid 971
2-Butoxyethanol 6379

Microbial Degradation in Soil and Water

Characterization of Microbial Consortia Involved in Biotransformation

Mobility and Distribution in Environmental Matrices

The mobility and distribution of triclopyr-butotyl in the environment are governed by its chemical properties and interactions with soil, water, and air. As an ester formulation, triclopyr-butotyl behaves differently from its salt or acid forms, particularly concerning its initial interaction with environmental matrices. Once released, it rapidly hydrolyzes to its primary active form, triclopyr acid, which then dictates much of the subsequent environmental transport.

The adsorption and desorption characteristics of triclopyr-butotyl are critical in determining its retention and potential movement in terrestrial and aquatic systems. The butoxyethyl ester form of triclopyr binds readily to the organic components of soil. invasive.org This adsorption process is a key factor in immobilizing the compound. Research indicates that the rate of adsorption increases as the organic content of the soil rises and as the soil pH decreases. invasive.org This strong bond between the ester and soil organic matter results in relatively low mobility for the ester itself. invasive.org

Once in the soil, triclopyr-butotyl is quickly converted to triclopyr acid through hydrolysis, with a reported half-life of about three hours. researchgate.netmass.gov Consequently, the long-term mobility and fate are largely determined by the behavior of triclopyr acid. invasive.org Triclopyr acid exhibits moderate adsorption potential and is classified as having mobility ranging from slight to very high. researchgate.netepa.gov The soil organic carbon partition coefficients (Koc) for triclopyr acid have been reported to range from 19 to 78 cm³/g, which suggests it does not adsorb strongly to soil and sediment particles. researchgate.netepa.govmass.gov Its major degradate, 3,5,6-trichloro-2-pyridinol (TCP), is generally less mobile than the parent acid. mass.gov The sorption of triclopyr acid to soil can increase over time, which helps to decrease its potential for leaching. researchgate.net

The binding mechanisms involved include hydrogen bonding between the herbicide and soil components. usda.govresearchgate.net The process is influenced by factors such as the cation exchange capacity and the presence of humic and fulvic acids in the soil. sfu.ca

Table 1: Adsorption Coefficients for Triclopyr and its Degradate

CompoundAdsorption Coefficient (Koc)Mobility ClassificationSource
Triclopyr Acid19 - 78 mL/gMobile researchgate.netmass.gov
3,5,6-trichloro-2-pyridinol (TCP)114 - 156 mL/gModerately Mobile mass.gov

The potential for triclopyr-butotyl to leach through the soil profile is primarily linked to the mobility of its main degradation product, triclopyr acid. researchgate.net Although triclopyr acid is considered mobile, multiple field and laboratory studies indicate that it generally has limited movement to lower soil depths. epa.govnih.gov

In soil column experiments where simulated rainfall was applied, triclopyr was found to remain within the top 10 cm of the soil and was not detected in the leachate. researchgate.net Field dissipation studies have consistently shown that the majority of triclopyr residues are found in the upper 0-15 cm of the soil. invasive.orgresearchgate.net For instance, a California study on a right-of-way found that triclopyr applied as the butoxyethyl ester stayed within the top six inches of a bare soil plot over a 36-week period. researchgate.net

Table 2: Summary of Triclopyr Leaching Studies

Study TypeKey FindingSource
Soil Column LeachingTriclopyr remained in the top 10 cm of the soil column; not found in eluates. researchgate.net
Field Dissipation (General)Triclopyr generally does not move in significant quantities below the top 15 cm of soil. invasive.org
Field Dissipation (California)Residues primarily in the 0-6 inch interval; some TCP detected at 24-30 inches. researchgate.netepa.gov
Forest Soil StudyTriclopyr remained mainly in the top 6 inches of soil. researchgate.net

Triclopyr-butotyl can be transported from treated areas to surface waters via runoff. The butoxyethyl ester formulation has a greater potential for runoff and waterway contamination compared to the triethylamine (B128534) salt formulation, which is attributed to its lower soil adsorption capacity. alt2tox.org Once in an aquatic environment, the ester is not very water-soluble and can bind to organic particles within the water column, eventually precipitating into the sediment layers. invasive.org

However, the ester rapidly degrades to triclopyr acid in water, with a hydrolysis half-life of less than a day. researchgate.netmass.gov This rapid conversion means that the transport dynamics in surface water are largely governed by the properties of the more water-soluble triclopyr acid. researchgate.net The movement of triclopyr into surface water is influenced by several factors, including the timing and intensity of rainfall after application, the application method, and the proximity of the treated area to a stream or other water body. researchgate.net Studies in forested watersheds have shown that triclopyr concentrations can be detected in streams following application, with the ester form being observed initially, followed by an increase in the concentration of triclopyr acid as the ester hydrolyzes during downstream transport. researchgate.netepa.gov

Volatilization is a significant transport pathway for triclopyr-butotyl. se-eppc.org The ester formulation is known to be volatile, and this characteristic can lead to vapor drift, where the herbicide moves from the application site as a gas. se-eppc.orgfsc.org This potential for volatilization is influenced by several factors, most notably temperature. se-eppc.orgosu.edu As air temperatures increase, the likelihood of triclopyr-butotyl vaporizing also increases. se-eppc.orgufl.edu

Other factors affecting vapor drift include the concentration of the herbicide solution, the type of surface it is applied to (e.g., foliage versus bare soil or impervious surfaces like rocks), and air movement. se-eppc.orgfertilome.com Spraying on nonpermeable surfaces, especially during high temperatures, can increase the potential for volatilization. fsc.orgfertilome.com In contrast, the triethylamine salt formulation of triclopyr is considered practically non-volatile. se-eppc.org Due to its volatility, care must be taken during the application of the ester form, particularly in warm weather, to minimize off-target movement and potential damage to sensitive, non-target plants. se-eppc.orgosu.edu

Ecotoxicological Assessments of Triclopyr Butotyl and Its Metabolites

Aquatic Ecotoxicology

The ecotoxicological effects of triclopyr-butotyl and its metabolites have been studied in a variety of aquatic organisms.

Triclopyr-butotyl is classified as moderately to highly toxic to freshwater fish. epa.govepa.gov In contrast, its primary metabolite, triclopyr (B129103) acid, is considered practically non-toxic to fish. epa.govepa.gov

Acute toxicity studies have established the 96-hour median lethal concentration (LC50) for various fish species. For rainbow trout (Oncorhynchus mykiss), the 96-hour LC50 for triclopyr-butotyl has been reported as 0.74 ppm and 1.3 mg/L. mass.govlgcstandards.com For bluegill sunfish (Lepomis macrochirus), the 96-hour LC50 is 0.36 ppm. researchgate.netlabelsds.com Other reported 96-hour LC50 values for bluegill sunfish include 0.87 ppm. mass.gov Juvenile Coho salmon have a reported 96-hour LC50 of 1.3 ppm. mass.gov The majority of fish mortalities in toxicity tests with bluegill sunfish and rainbow trout exposed to the ester occurred within the first 24 hours, which is consistent with the rapid conversion of the more toxic ester to the less toxic acid form. mass.govmass.gov

Sublethal effects observed in fish exposed to triclopyr include behavioral defects, reduced oxygen uptake, and loss of motor control at low doses. alt2tox.orgalt2tox.org Salmonid species have demonstrated higher sensitivity to the ester form of triclopyr compared to other tested species. alt2tox.orgalt2tox.org

Chronic toxicity data for triclopyr-butotyl is more limited. However, for the less toxic triclopyr acid, chronic toxicity values for freshwater fish range from 24 to 74 mg a.i./L. fsc.org The No Observed Effect Concentration (NOEC) for rainbow trout in a chronic toxicity study was 0.0263 mg/L. labelsds.com

Table 1: Acute Toxicity of Triclopyr-butotyl to Fish Species

Species Endpoint Concentration (mg/L) Exposure Time Reference
Rainbow Trout (Oncorhynchus mykiss) LC50 0.74 96 hours mass.gov
Rainbow Trout (Oncorhynchus mykiss) LC50 1.3 96 hours lgcstandards.com
Bluegill Sunfish (Lepomis macrochirus) LC50 0.36 96 hours researchgate.netlabelsds.com
Bluegill Sunfish (Lepomis macrochirus) LC50 0.87 96 hours mass.gov
Coho Salmon (Oncorhynchus kisutch) LC50 1.3 96 hours mass.gov

Triclopyr-butotyl is considered slightly to moderately toxic to freshwater invertebrates. epa.govepa.gov The 48-hour median effective concentration (EC50) for Daphnia magna (water flea) is reported to be 2.9 mg/L. lgcstandards.comlabelsds.com Another study reported a 48-hour LC50 for Daphnia magna of 1.7 ppm. epa.gov For mysid shrimp, the ester form of triclopyr is moderately to highly toxic. orst.edu In contrast, the acid and salt forms of triclopyr are practically non-toxic to water fleas. orst.edu

Triclopyr, as an herbicide, is toxic to aquatic plants and algae. orst.eduwikipedia.org The butoxyethyl ester form has been shown to be toxic to non-target vegetation. mass.gov For the green algae Pseudokirchneriella subcapitata, the 96-hour EC50 for growth rate inhibition was greater than 3.00 mg/L. labelsds.com For the aquatic plant Myriophyllum spicatum, the 14-day EC50 was 0.0473 mg/L, with a No Observed Effect Concentration (NOEC) of 0.00722 mg/L over the same period. labelsds.com

The ester form of triclopyr has the potential to bioaccumulate in fish. orst.edu However, it rapidly degrades to the acid form in the environment, which has a low potential for bioaccumulation. researchgate.netorst.edu Fish are not likely to be exposed to large amounts of the ester form under normal environmental conditions. orst.edu The metabolite 3,5,6-trichloro-2-pyridinol (B117793) (TCP) also has a low bioconcentration factor (BCF) of 18. researchgate.net

Impacts on Aquatic Plants and Algae

Terrestrial Ecotoxicology

In soil, triclopyr-butotyl rapidly transforms, and therefore, a risk assessment for the parent compound is often not considered necessary. researchgate.net The primary metabolite, triclopyr acid, degrades in soil with half-lives ranging from 8 to 18 days. epa.gov The major degradation products in soil are 3,5,6-trichloro-2-pyridinol (TCP) and 3,5,6-trichloro-2-methoxypyridine (TMP). epa.gov Both triclopyr and TCP are considered to pose a low risk to soil organisms. researchgate.net

Triclopyr is practically non-toxic to slightly toxic to birds. orst.edu Long-term exposure to the acid form may affect eggshell thickness in birds. orst.edu Triclopyr is also considered practically non-toxic to bees. orst.edu Changes in terrestrial invertebrate populations, such as beetles, butterflies, and spiders, are more likely to be affected by changes in vegetation due to the herbicidal action of triclopyr rather than direct toxicity. orst.edu

Effects on Non-Target Terrestrial Plants

Triclopyr-butotyl, the butoxyethyl ester form of triclopyr, is a selective systemic herbicide effective against woody and broadleaf plants, with minimal impact on grasses. invasive.org Its phytotoxic action stems from its conversion to triclopyr acid within the plant, which mimics the plant hormone auxin, leading to uncontrolled and disorganized growth and ultimately, plant death. invasive.orgresearchgate.netresearchgate.net

Direct spray, significant drift, or runoff from application sites can cause damage to non-target terrestrial plants. maryland.govdnr.state.mn.us The ester formulation, triclopyr-butotyl, is noted to be more toxic to terrestrial plants than the triethylamine (B128534) (TEA) salt or acid forms of triclopyr. maryland.govdnr.state.mn.us High application rates of triclopyr can lead to injury in conifers, such as discolored needles and temporary suppression of growth. researchgate.net However, because triclopyr degrades relatively quickly by soil microorganisms, there is typically not enough residue remaining to harm plants in the subsequent growing season. researchgate.net

Herbicide drift is a significant concern, as triclopyr products can volatilize, especially at high temperatures, and move away from the target area, causing damage to sensitive non-target plants like trees, shrubs, and vegetables. osu.eduk-state.edu Symptoms of triclopyr damage include twisting and distortion of foliage, cupped or strap-like leaves, and in severe cases, dieback. k-state.eduwsu.eduwellslawn.com Tomatoes are particularly sensitive to triclopyr drift. sustainablemarketfarming.com Even without direct droplet drift, the vapor from volatilized triclopyr can cause injury. osu.edusustainablemarketfarming.com

Research has shown that triclopyr can also affect non-target plants through root uptake from contaminated soil. invasive.orgk-state.edu This is a particular concern when treating tree stumps to prevent resprouting, as nearby trees may absorb enough of the herbicide to be damaged. k-state.edu There is also evidence suggesting that triclopyr can be exuded from the roots of treated plants, potentially harming adjacent, non-target vegetation. wellslawn.com

In New Zealand, studies have observed that overspray of triclopyr can damage or kill native tree species like kahikatea, mānuka, and kōhūhū. mpi.govt.nz However, the age and size of the tree are important factors in their tolerance, with mature trees showing more resilience than saplings and seedlings. mpi.govt.nz

Toxicity to Terrestrial Invertebrates (e.g., Bees)

Triclopyr is generally considered to have low toxicity to terrestrial invertebrates, with secondary effects due to habitat alteration being the primary concern. maryland.govdnr.state.mn.us

Bees: Triclopyr is categorized as practically non-toxic to honey bees on an acute contact basis. orst.eduorst.edupesticidestewardship.org The acute contact LD50 for honey bees (Apis mellifera) is greater than 100 µ g/bee . orst.edu One study indicated an oral LD50 for Apis mellifera after 48 hours of over 110 µ g/bee . agserv.com.au While triclopyr-butotyl itself has low toxicity to bees, care must be taken to ensure that its use does not indirectly harm them. tipwg.co.za Long-term toxicity data for bees is not currently available. orst.edu

Other Terrestrial Invertebrates: The primary risk to terrestrial invertebrates like beetles, butterflies, and spiders is not from direct toxicity but from changes in the vegetation that serves as their habitat and food source. orst.edu A hazard quotient risk assessment for boreal soil invertebrates (Folsomia candida and Oppia nitens) indicated that the concentrations of triclopyr that would cause avoidance behavior were above typical field application rates. usask.ca At field application concentrations, no significant differences in survival and reproduction rates of F. candida were observed. usask.causask.ca This suggests that field application rates of triclopyr are not expected to significantly impair these soil invertebrates. usask.canih.gov However, there is potential for adverse effects on terrestrial invertebrates if the groundcover is exposed to the herbicide. dnr.state.mn.usfsc.org

Impacts on Mammalian Wildlife and Birds

The toxicity of triclopyr to mammalian wildlife and birds varies depending on the specific form of the chemical.

Mammalian Wildlife: Triclopyr is considered slightly toxic to mammals. wa.gov The oral LD50 for rats ranges from 630 to 729 mg/kg. wa.gov Large mammals are considered the nontarget organisms at the greatest risk, primarily through the consumption of contaminated vegetation. maryland.govdnr.state.mn.us Studies have shown that dogs may be more sensitive to triclopyr than rats, possibly due to difficulties in excreting the compound. orst.edu

A hazard quotient risk assessment for moose and snowshoe hare browsing on foliage treated with triclopyr indicated that acute toxicity is unlikely. usask.ca However, the assessment suggested that long-term browsing could potentially lead to adverse chronic effects. usask.ca While some studies have noted secondary effects on mammals due to changes in vegetation composition following triclopyr application, they have not reported adverse effects directly attributable to triclopyr toxicity. usda.gov

Birds: Triclopyr is considered practically non-toxic to slightly toxic to birds. orst.eduepa.gov The butoxyethyl ester form (triclopyr-butotyl) is rated as slightly toxic to birds. agserv.com.auepa.gov

Here is a table summarizing the acute oral toxicity (LD50) of triclopyr to various bird species:

Species Triclopyr Form LD50 (mg/kg) Reference(s)
Mallard duck Triclopyr acid 1,698 wa.gov
Bobwhite quail Triclopyr acid 2,935 wa.gov
Bobwhite quail Triclopyr-butotyl 735 orst.eduagserv.com.au

A laboratory study on zebra finches exposed to triclopyr-butotyl in their diet found that a concentration of 500 mg/kg resulted in significantly depressed food consumption and body weight over 29 days. nih.gov However, lower concentrations of 50 and 150 mg/kg had no significant effect. nih.gov The study concluded that forestry applications at registered rates pose little risk to wild songbirds. nih.gov Long-term exposure to the acid form of triclopyr may affect eggshell thickness in birds. orst.edu

Ecosystem-level Impacts and Biodiversity Considerations

The use of triclopyr-butotyl can lead to broader ecosystem-level impacts, primarily through its intended effect of altering vegetation. These changes can have secondary consequences for both terrestrial and aquatic fauna by modifying their food sources and habitat.

Secondary Effects on Terrestrial and Aquatic Animals

The primary impact of triclopyr on animal populations is often indirect, resulting from the modification of their habitat rather than direct toxicity. maryland.govdnr.state.mn.us

Terrestrial Animals: By selectively removing broadleaf and woody plants, triclopyr application alters the structure of the plant community. maryland.govdnr.state.mn.us This can affect populations of various terrestrial invertebrates, such as beetles, butterflies, and spiders, by changing their available habitat and food resources. orst.edu Similarly, the food and cover for wildlife can be affected. usask.ca For instance, the removal of certain plants could reduce the availability of specific food sources for herbivores. These secondary effects on habitat and food availability can be either detrimental or beneficial to different species, depending on their specific needs. dnr.state.mn.usfsc.org

Aquatic Animals: While direct application to water is prohibited for many triclopyr products, runoff or drift can introduce the herbicide into aquatic ecosystems. maryland.govdnr.state.mn.us The butoxyethyl ester form of triclopyr is moderately to highly toxic to fish and aquatic invertebrates. maryland.govdnr.state.mn.usepa.gov However, this ester form rapidly converts to the less toxic acid form in the environment. maryland.govdnr.state.mn.us Therefore, while an accidental spill could have substantial adverse effects on fish, the longer-term risks to aquatic animals from terrestrial applications are generally considered to be negligible due to this rapid degradation. maryland.govdnr.state.mn.us The primary metabolite, TCP (trichloropyridinol), is slightly to moderately toxic to fish and shellfish. orst.edu The main risk to aquatic ecosystems from proper terrestrial use comes from the potential for changes in food availability and habitat quality. maryland.govdnr.state.mn.us For example, the removal of riparian vegetation can alter light levels and water temperature, and reduce the input of terrestrial insects that serve as food for fish.

Alteration of Food Availability and Habitat Quality

The application of triclopyr-butotyl can cause significant shifts in the composition of plant communities, which in turn alters the availability of food and the quality of habitat for a wide range of organisms. maryland.govdnr.state.mn.usfsc.org

The removal of target broadleaf and woody vegetation can lead to a decrease in food sources such as fruits, seeds, and browse for various wildlife species. invasive.orgfsc.org This can negatively impact herbivores and omnivores that rely on these plants. For example, there is a potential for long-term exposure to triclopyr for animals that consume wild fruit from treated areas. invasive.org

Conversely, the removal of dense brush can sometimes be beneficial for other species by promoting the growth of grasses and forbs, which may create more favorable habitat or increase food availability for grazing animals. dnr.state.mn.usfsc.org The effects of these vegetation changes are species-specific; what is detrimental to one species may be beneficial to another. dnr.state.mn.usfsc.org

In aquatic systems, the loss of bankside vegetation due to herbicide runoff or drift can lead to increased water temperatures and sedimentation, which can degrade habitat for fish and aquatic invertebrates. maryland.govdnr.state.mn.us The removal of plants that provide cover can also make aquatic animals more vulnerable to predation. usask.ca These secondary effects on habitat and food availability have the potential to affect virtually all non-target organisms within the treated ecosystem. dnr.state.mn.usfsc.org

Mammalian Toxicology and Human Health Risk Assessment Methodologies

Toxicokinetics and Metabolism in Mammalian Systems

The study of toxicokinetics, which encompasses the absorption, distribution, metabolism, and excretion of a substance, is crucial for understanding its potential effects on mammalian systems.

In vivo studies in rodents indicate that Triclopyr-butotyl is rapidly hydrolyzed to triclopyr (B129103) before it is absorbed systemically. Both Triclopyr-butotyl and triclopyr acid are readily absorbed from the gastrointestinal tract. mass.gov Following oral administration in goats, the majority of the administered Triclopyr-butotyl was absorbed through the gastrointestinal tract. nih.gov

Once absorbed, triclopyr exhibits different distribution and excretion patterns across species. In goats, the kinetic behavior of Triclopyr-butotyl follows a "two-compartment open model," suggesting a slower rate of distribution and a longer elimination phase with general distribution throughout the body's compartments. nih.gov The compound tends to persist in tissue compartments at higher concentrations. nih.gov The primary route of elimination in goats is through the kidneys via urine. nih.gov

In rats, dogs, and human volunteers, orally administered triclopyr is well-absorbed, with absorption being quite rapid. nih.govresearchgate.net Plasma or blood clearance is also rapid in rats and humans, but notably slower in dogs. nih.govresearchgate.net Studies in human volunteers who received single oral doses of triclopyr showed that blood levels peaked at 2-3 hours and became undetectable within 48 hours, with over 80% of the dose being excreted as unchanged triclopyr in the urine. researchgate.netresearchgate.net

The primary organ for excretion across multiple species appears to be the kidney. nih.govnih.gov In goats, the renal clearance of Triclopyr-butotyl and its metabolites is higher than hepatic clearance, indicating the kidney's major role in elimination. nih.gov Similarly, in rats and humans, renal transport of triclopyr favors secretion. nih.govresearchgate.net

Following administration, Triclopyr-butotyl is metabolized into several key compounds. The primary metabolites identified are triclopyr acid and 3,5,6-trichloro-2-pyridinol (B117793) (TCP). nih.gov In goats, both Triclopyr-butotyl and its metabolites, triclopyr acid and TCP, are found in tissues and are excreted in urine. nih.gov In humans, the vast majority of ingested triclopyr is excreted unchanged in the urine, with only minor metabolites being detected. usda.gov

A study in goats showed that after repeated oral administration, about 70% of the administered Triclopyr-butotyl, including its metabolites, was recovered, with the majority being excreted through urine. nih.gov

Significant species-specific differences exist in the metabolism and clearance of triclopyr. Dogs exhibit a notably slower clearance of triclopyr compared to rats and humans. nih.govresearchgate.net This difference is attributed to the mechanism of renal transport. In rats and humans, the net renal transport of triclopyr is secretory, facilitated by organic anion transporters like OAT1/3. nih.govresearchgate.net In contrast, reabsorption is the predominant process in the dog's renal tubules. nih.govresearchgate.net This impaired ability of dogs to excrete weak acids like triclopyr leads to their increased sensitivity to the compound. usda.govorst.edu

Furthermore, triclopyr is highly bound to plasma proteins (≥97%) in rats, dogs, and humans, which indicates that the observed species differences in systemic exposure are not due to variations in the free fraction of the compound in plasma. nih.govresearchgate.net

Metabolite Identification and Characterization in Mammals

Subchronic and Chronic Toxicity Studies in Laboratory Animals

Subchronic and chronic toxicity studies provide insights into the effects of repeated exposure to a substance over a significant portion of an animal's lifespan.

In subchronic dietary studies, the No Observed Effect Levels (NOELs) for triclopyr were established in rats and mice. mass.gov Dogs were found to be more sensitive to dietary administration of triclopyr, showing decreased urinary excretion at lower doses. mass.gov A one-year study in dogs revealed minimal, non-adverse kidney effects at higher doses. mass.gov

Long-term ingestion of moderate doses of triclopyr in rats led to changes in the kidneys, specifically affecting the parts responsible for filtering salts and vitamins. orst.edu In dogs, moderate doses administered for a year resulted in changes in blood parameters, liver function, body weight gain, and kidney weights. orst.edu In a 90-day intermittent oral study in rats, Triclopyr-butotyl caused changes in kidney weight and normocytic anemia. nih.gov

Chronic bioassays for carcinogenicity have been conducted on triclopyr in rats and mice. mass.gov

Table 1: Summary of Subchronic and Chronic Toxicity Findings for Triclopyr

SpeciesDurationEffects ObservedNOEL/NOAEL
Rat90 daysKidney changes30 mg/kg/d (NOEL) mass.gov
Mouse90 days-20 mg/kg/d (NOEL) mass.gov
Dog90 daysDecreased urinary excretion2.5 mg/kg/d (effect level) mass.gov
Dog1 yearMinimal kidney effects, changes in blood, liver, weight0.5 mg/kg/d (NOEL), 5.0 mg/kg/d (NOAEL) mass.gov
Rat90 daysChanges in kidney weight, normocytic anemia (Triclopyr-butotyl)Not specified

NOEL: No Observed Effect Level; NOAEL: No Observed Adverse Effect Level

Developmental and Reproductive Toxicity Research

Developmental and reproductive toxicity studies assess the potential of a substance to interfere with reproduction and normal development. Such studies have been conducted for triclopyr acid and its variants, including Triclopyr-butotyl (T-BEE). nih.govnih.gov

In rats, a two-generation study with triclopyr acid showed parental toxicity at high doses, including reduced body weight, organ weight changes, and kidney toxicity. nih.gov Developmental toxicity, such as reduced postnatal survival and offspring body weight, was observed only at doses that also caused significant parental toxicity. nih.gov

Triclopyr is considered to have low to moderate developmental toxicity and moderate reproductive toxicity. orst.edu

Table 2: Summary of Developmental and Reproductive Toxicity Findings

CompoundSpeciesStudy TypeKey Findings
Triclopyr acidRatTwo-generationParental toxicity at high doses; developmental effects only at parentally toxic doses. nih.gov
Triclopyr acidRabbitDevelopmentalNo evidence of teratogenicity or fetotoxicity. nih.gov
Triclopyr-butotyl (T-BEE)RabbitDevelopmentalIncreased post-implantation loss and skeletal anomalies at maternally toxic doses. nih.gov

Neurotoxicity Assessments

In various mammalian species, acute toxicity studies have noted effects such as lethargy, impaired coordination, weakness, and tremors, but these were observed at lethal or near-lethal dose levels. usda.gov It is suggested that these acute neurological symptoms may be secondary to trauma in other organs, such as the kidneys and liver, rather than a primary neurotoxic effect. usda.gov Longer-term studies in multiple species, including rodents and dogs, have not provided evidence of direct neurotoxicity, with evaluations focusing on brain morphology and gross observational abnormalities. usda.gov

However, recent in-vitro research using mouse neuroblastoma (N2a) cells has investigated the mechanisms of potential neurotoxicity. nih.gov This study found that treatment with triclopyr resulted in decreased mRNA expression of key neuroprotective genes, including PGC1α, FOXO1, and the NMDA receptor. nih.gov While regulatory assessments based on whole-animal studies have not identified direct neurotoxicity, this cellular-level research points to potential pathways for adverse effects on neurons. usda.govnih.gov The European Food Safety Authority (EFSA) includes triclopyr in its cumulative assessment groups (CAGs) for pesticides affecting the nervous system, indicating that it is monitored for potential neurotoxic effects as part of a broader assessment strategy. nih.gov

Table 1: Summary of Neurotoxicity Assessment Findings for Triclopyr

Assessment Type Key Findings Source(s)
Regulatory Review (EPA) No indication of being a direct neurotoxicant; no requirement for a developmental neurotoxicity study. federalregister.govusda.gov
Acute Mammalian Studies Neurological signs (e.g., lethargy, tremors) observed only at near-lethal doses, considered secondary to other organ toxicity. usda.gov
Subchronic Mammalian Studies Submitted studies show no evidence of neurotoxicity. federalregister.gov
In-Vitro Neuron Study Decreased mRNA expression of neuroprotective genes (PGC1α, FOXO1, NMDAR) in mouse neuroblastoma cells. nih.gov

| EFSA Grouping | Included in Cumulative Assessment Groups for pesticides with potential effects on the nervous system. | nih.gov |

Risk Characterization Methodologies for Human Exposure

Risk characterization for human exposure to triclopyr-butotyl and its parent compound, triclopyr, involves establishing health-based guidance values and assessing exposure through various pathways. This process is undertaken by regulatory agencies like the European Food Safety Authority (EFSA) and the U.S. Environmental Protection Agency (EPA), each employing comprehensive frameworks.

The Acceptable Daily Intake (ADI) and Acute Reference Dose (ARfD) are key toxicological reference values used in risk assessment. The ADI represents the amount of a substance that can be ingested daily over a lifetime without an appreciable health risk, while the ARfD is an estimate of the amount that can be ingested over a short period (e.g., 24 hours) without a discernible health risk.

These values are derived from the No-Observed-Adverse-Effect-Level (NOAEL) identified in the most sensitive animal study. An uncertainty factor (UF), typically of 100, is applied to the NOAEL to account for interspecies (animal to human) and intraspecies (human to human) variability. federalregister.govresearchgate.net

Over time, these reference values for triclopyr have been revised based on new data. An earlier EU peer review established an ADI of 0.03 mg/kg body weight (bw) per day and an ARfD of 0.3 mg/kg bw. nih.govherts.ac.ukherts.ac.uk More recently, during the renewal of approval for triclopyr, EFSA proposed a significantly lower ADI and a revised ARfD based on different critical studies. researchgate.netnih.gov

The revised ARfD of 0.25 mg/kg bw was based on a NOAEL of 25 mg/kg bw from a rabbit developmental toxicity study, applying a 100-fold uncertainty factor. researchgate.net The new ADI of 0.005 mg/kg bw per day was derived from a NOAEL of 0.5 mg/kg bw per day from a 1-year study in dogs. researchgate.net

Table 2: Toxicological Reference Values for Triclopyr

Reference Value Value (mg/kg bw/day) Basis for Derivation (Study and Uncertainty Factor) Regulatory Context Source(s)
ADI (Historical) 0.03 Based on EU pesticides peer review under Directive 91/414/EEC. EU (Historical) nih.govherts.ac.ukherts.ac.uk
ARfD (Historical) 0.3 Based on EU pesticides peer review under Directive 91/414/EEC. EU (Historical) nih.govherts.ac.ukherts.ac.uk
ADI (New) 0.005 NOAEL: 0.5 mg/kg bw/day (1-year dog study); UF: 100 EFSA (Renewal of Approval) researchgate.netnih.gov
ARfD (Revised) 0.25 NOAEL: 25 mg/kg bw (Rabbit developmental toxicity); UF: 100 EFSA (Renewal of Approval) researchgate.net

| ARfD (Revised) | 0.22 | N/A | EFSA (Renewal of Approval) | nih.gov |

Both EFSA and the EPA utilize structured frameworks to assess the risks of pesticides to human health.

Table 3: Mentioned Compounds and PubChem CIDs

Compound Name PubChem CID
Triclopyr-butotyl 47455
Triclopyr 5566
3,5,6-trichloro-2-pyridinol (TCP) 12036
Picloram (B1677784) 8387
Kerosene 12347

Analytical Methodologies for Triclopyr Butotyl and Its Metabolites

Sample Preparation Techniques for Diverse Matrices (e.g., Soil, Water, Plant Tissue, Animal Tissue)

Effective sample preparation is a critical first step to isolate Triclopyr-butotyl and its metabolites from complex matrices, remove interfering substances, and concentrate the analytes to levels suitable for instrumental analysis. The choice of technique depends heavily on the nature of the sample matrix.

Solid Phase Extraction (SPE) is a widely used and effective technique for the cleanup and concentration of Triclopyr-butotyl and its metabolites from various sample types. researchgate.netnih.gov This method involves passing a liquid sample through a solid adsorbent material (the stationary phase) that retains the analytes of interest. researchgate.net Interfering compounds can be washed away, and the purified analytes are then eluted with a small volume of a suitable solvent. researchgate.net

For water samples, SPE is particularly useful for extracting trace amounts of organic compounds and removing interfering components from the complex matrices to obtain a cleaner extract. researchgate.net Different types of SPE sorbents can be employed depending on the specific analytes and matrix. For instance, in the analysis of triclopyr (B129103), 3,5,6-trichloro-2-pyridinol (B117793) (TCP), and 2-methoxy-3,5,6-trichloropyridine (TMP) in fish tissues, an alumina (B75360) SPE column was used to retain triclopyr and TCP, while TMP passed through in the ethyl ether eluate. epa.gov Subsequently, a C18 SPE procedure was used for further purification of triclopyr and TCP. epa.gov Studies have evaluated the efficiency of various SPE sorbents, such as Oasis HLB, Sep-Pak, and Cromabond, for the recovery of triclopyr from soil, sediment, and water. researchgate.netukm.my The selection of the appropriate sorbent and elution solvents is critical for achieving high recovery rates. ukm.my For example, one study found that a Cromabond®H+/OH- column with 0.6 M potassium hydroxide (B78521) (KOH) provided the highest recovery for triclopyr from soil, sediment, and water samples. researchgate.net

In the analysis of herbicides in water samples from forest watersheds, a rugged high-performance liquid chromatographic (HPLC) method was developed that features solid-phase extraction (SPE) and a lead diacetate cleanup to remove interfering humic substances. usda.gov For fish and shellfish samples, a silica (B1680970) SPE column has been used to separate triclopyr and its metabolite TCP from other components. unl.edu

The QuEChERS method has become a popular sample preparation technique for the analysis of pesticide residues in a wide variety of matrices, including those of plant and animal origin. quechers.euquechers.eueurl-pesticides.eu This approach simplifies the extraction process for multiple pesticide residues in fruits, vegetables, and other commodities. quechers.eu The general procedure involves an initial extraction with an organic solvent (commonly acetonitrile), followed by a partitioning step using salts like magnesium sulfate (B86663) and sodium chloride to separate the organic layer from the aqueous phase. quechers.eu A subsequent dispersive SPE (d-SPE) cleanup step is then employed, where an aliquot of the extract is mixed with a sorbent to remove interfering matrix components. quechers.eu

The QuEChERS methodology has been successfully applied to the analysis of acidic herbicides, including triclopyr, in various commodities. eurl-pesticides.eu Modifications to the standard QuEChERS protocol, such as incorporating alkaline or enzymatic hydrolysis steps, can be used to analyze for conjugated forms of pesticides. eurl-pesticides.eu For plant and animal tissues, QuEChERS offers a streamlined and efficient alternative to more traditional and labor-intensive extraction methods. researchgate.net For instance, it has been noted as a suitable method for determining triclopyr residues in high-water content commodities like grass. nih.gov The versatility of QuEChERS allows for its application in diverse and challenging matrices, including oily samples like cottonseed hulls, by adapting the procedure to address specific matrix effects. mdpi.com

Solid Phase Extraction (SPE)

Chromatographic Separation and Detection Methods

Following sample preparation, chromatographic techniques are employed to separate Triclopyr-butotyl and its metabolites from any remaining matrix components before their detection and quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Triclopyr-butotyl and its acid metabolite. researchgate.net A common approach involves using a C18 reversed-phase column with a mobile phase consisting of a mixture of methanol (B129727) or acetonitrile (B52724) and water. scribd.comsielc.com

Diode Array Detector (DAD) and Variable Wavelength Detector (VWD): These ultraviolet-visible (UV-Vis) detectors are frequently used for the quantification of Triclopyr-butotyl. researchgate.netscribd.com A DAD can acquire spectra across a range of wavelengths simultaneously, which aids in compound identification, while a VWD is set to a specific wavelength for detection. For Triclopyr-butotyl ester, a detection wavelength of 235 nm has been utilized. scribd.com Similarly, triclopyr residues in soil, sediment, and water have been evaluated using HPLC with a VWD set at 290 nm. researchgate.net

Mass Spectrometry (MS/MS): Coupling HPLC with tandem mass spectrometry (HPLC-MS/MS) provides very high sensitivity and selectivity, making it ideal for trace-level analysis. nih.govmdpi.com This technique has been validated for the determination of triclopyr in commodities of plant and animal origin, with limits of quantification (LOQ) as low as 0.01 mg/kg. nih.gov Ultra-high performance liquid chromatography (UHPLC), a higher-pressure version of HPLC that offers faster analysis and better resolution, coupled with MS/MS, has been used to develop sensitive methods for a range of phenoxyacetic acid herbicides and their transformation products, including triclopyr, in groundwater. mdpi.com

Table 1: Example HPLC Methods for Triclopyr-butotyl Analysis

Analyte Matrix Column Mobile Phase Detector Wavelength/Mode Reference
Triclopyr-butotyl ester Technical Concentrate C18 Reverse Phase Methanol/Water (85/15 v/v) DAD 235 nm scribd.com
Triclopyr Soil, Sediment, Water - - VWD 290 nm researchgate.net
Triclopyr Plant & Animal Commodities - - MS/MS - nih.gov
Triclopyr Groundwater - Acetonitrile/Water with Formic Acid MS/MS - mdpi.com
Triclopyr-butotyl - Newcrom R1 Acetonitrile/Water/Phosphoric Acid - - sielc.com

Gas Chromatography (GC) is another powerful technique for the analysis of Triclopyr-butotyl and its metabolites. dfo-mpo.gc.casigmaaldrich.com Often, a derivatization step is required to convert the polar triclopyr acid into a more volatile form suitable for GC analysis. unl.edudfo-mpo.gc.ca

Electron Capture Negative-Ion Chemical Ionization Mass Spectrometry (ECNICI-MS): This highly sensitive detection method is well-suited for halogenated compounds like triclopyr. dfo-mpo.gc.ca After esterification, triclopyr can be detected with a high degree of sensitivity, with detection limits reported in the femtogram range. dfo-mpo.gc.ca This method has proven effective for analyzing vegetation extracts with minimal chemical interference. dfo-mpo.gc.ca

Mass Selective Detector (MSD) and Electron Capture Detector (ECD): GC coupled with a mass selective detector (GC-MSD) has been validated for determining residues of triclopyr and its metabolites in fish tissues. epa.gov This method involves hydrolysis of the ester, extraction, and derivatization before GC-MS analysis. epa.gov Another approach for the simultaneous determination of triclopyr in forage grass, hay, and soil utilizes GC with an electron capture detector (GC-ECD). researchgate.net This method involves an esterification reaction to convert the acidic herbicide into its methyl ester form before detection. researchgate.net

Table 2: Example GC Methods for Triclopyr and Metabolite Analysis

Analyte(s) Matrix Derivatization Detector Key Findings Reference
Triclopyr Vegetation Esterification ECNICI-MS High sensitivity (70 fg detection limit), low background interference. dfo-mpo.gc.ca
Triclopyr, 3,5,6-TCP, 2-MP Fish Tissue TBDMS derivatization Mass Selective Detector Validated LOQ of 0.01 µg/g. epa.gov
Triclopyr, Aminopyralid Forage Grass, Hay, Soil Esterification with methanol ECD Recoveries of 80-104%, LOQs < 0.05 mg/kg. researchgate.net

High-Performance Liquid Chromatography (HPLC) with various detectors (e.g., DAD, VWD, MS/MS)

Advanced Detection and Sensing Technologies

Beyond traditional chromatographic methods, research is ongoing into novel detection technologies. One emerging area is the use of plasmonic sensors based on gold nanorods (GNRs) for the detection of Triclopyr-butotyl. akademisains.gov.my These sensors utilize the principle of localized surface plasmon resonance (LSPR), where changes in the refractive index near the GNR surface, caused by the presence of the analyte, lead to a detectable shift in the absorbance spectrum. akademisains.gov.my This technology offers the potential for developing simple, cost-effective, and portable sensor systems for herbicide detection. akademisains.gov.my Another advanced approach involves the use of immunoassays, such as a chemiluminescent immunoassay, which can offer high sensitivity for the detection of triclopyr. uma.es

Plasmonic Sensors utilizing Gold Nanorods (GNRs) for Trace Detection

A novel approach for the trace detection of Triclopyr-butotyl involves the use of plasmonic sensors based on gold nanorods (GNRs). akademisains.gov.myresearchgate.net This cost-effective and user-friendly sensor technology leverages the phenomenon of localized surface plasmon resonance (LSPR), which arises from the collective oscillations of conduction band electrons in metallic nanoparticles when their size is comparable to the electron's mean free path. akademisains.gov.my

The sensor's design implements GNRs as the sensing material, which exhibit two distinct absorption bands: one for transverse surface plasmon resonance (t-SPR) and another for longitudinal surface plasmon resonance (l-SPR). akademisains.gov.myresearchgate.net The GNRs are synthesized using a seed-mediated growth method. akademisains.gov.myresearchgate.net In one study, the resulting GNRs had an average length of 50 nm, an aspect ratio of 4.23 ± 0.36, and a surface density of approximately 74%. akademisains.gov.myresearchgate.netresearchgate.net

Detection of Triclopyr-butotyl is achieved by observing changes in the peak intensity and position of the LSPR spectrum when the surrounding medium of the GNRs is changed from deionized water to a solution containing the herbicide. akademisains.gov.myresearchgate.net The optical extinction spectrum of GNRs is highly sensitive to the refractive index of their local environment. akademisains.gov.my The longitudinal plasmon resonance is particularly sensitive to changes in the GNRs' aspect ratio and the surrounding medium's refractive index, making it the primary signal for detection. akademisains.gov.my Research has demonstrated that this LSPR sensor system can detect Triclopyr-butotyl at concentrations as low as 3%, which is equivalent to 1.03 mg/L. researchgate.netresearchgate.net This method's sensitivity and the fine-tunability of the plasmon bands highlight its potential for rapid and effective herbicide detection. akademisains.gov.my

Method Validation and Quality Assurance in Residue Analysis

Method validation is a critical component of quality assurance in the analysis of pesticide residues. It ensures that an analytical method is suitable for its intended purpose. For Triclopyr-butotyl and its metabolites, validation is typically performed in accordance with internationally recognized guidelines, such as those from the International Conference on Harmonization (ICH). researchgate.netpharmanueva.com Key parameters evaluated during validation include recovery, precision, and the limits of detection (LOD) and quantification (LOQ). epa.goveuropa.eu These measures guarantee the reliability, reproducibility, and accuracy of the data generated for risk assessment and regulatory enforcement. europa.eunih.gov

Recovery studies are performed to assess the accuracy of an analytical method by measuring the percentage of a known amount of analyte (a "spike") that is successfully extracted and quantified from a specific matrix. Acceptable recovery ranges are typically between 70% and 120%. epa.gov

Precision evaluates the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of the test results.

Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, though not necessarily quantified with precision. pharmanueva.comepa.gov The Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. pharmanueva.comepa.gov For many regulatory purposes, the LOQ for triclopyr is set at 0.01 mg/kg. nih.gov

Validated methods for triclopyr and its esters exist for diverse matrices, including soil, water, vegetation, and animal tissues. researchgate.netepa.govnih.gov For instance, a gas chromatography-electron capture detector (GC-ECD) method developed for analyzing triclopyr in pastures and soil showed excellent performance characteristics. researchgate.net Similarly, a robust method using capillary gas chromatography with mass selective detection has been validated for fish tissues. epa.gov High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is also a common, highly sensitive technique used for residue analysis. nih.gov

The table below summarizes the performance characteristics of various validated analytical methods for triclopyr residues.

Resistance Mechanisms and Management Strategies

Evolution of Herbicide Resistance in Target Weeds

Herbicide resistance is the inherent ability of a weed biotype to survive and reproduce after exposure to a herbicide dose that would normally be lethal. ucanr.edu This phenomenon is a clear example of evolution driven by anthropogenic pressure. ucanr.edu Within any given weed population, genetic diversity means that a small number of individual plants may possess traits that allow them to withstand a herbicide application even before it is first used. croplife.org.au

When a herbicide like triclopyr-butotyl is applied, susceptible plants are killed, while these pre-existing resistant individuals survive, reproduce, and pass on their resistance traits to the next generation. croplife.org.auucanr.edu With repeated applications of the same herbicide or herbicides from the same mode of action group, the proportion of resistant individuals in the population increases. croplife.org.au Eventually, this can lead to a noticeable failure of the herbicide to control the target weed population. croplife.org.au

Several factors influence the rate at which herbicide resistance evolves:

Intensity of Selection Pressure: Using herbicides at robust, labeled rates ensures high levels of weed control, but the more often a herbicide is applied, the higher the selection pressure for resistance. croplife.org.au

Frequency of Use: The number of years a herbicide from a specific mode of action group is used is a primary driver of resistance evolution. croplife.org.au Research has shown that as few as six applications of a Group A herbicide on the same annual ryegrass population can select for resistant individuals. croplife.org.au

Weed Biology and Density: Weed species that produce a large amount of seed and have a short seed bank life are more prone to developing resistance quickly. croplife.org.au Larger, denser weed populations are also more likely to contain resistant individuals. croplife.org.au

Initial Frequency of Resistant Genes: If the frequency of resistance genes in a population is relatively high, as seen with Group 2 herbicides, resistance can appear rapidly. croplife.org.au

Globally, the first case of herbicide resistance was identified in 1964. croplife.org.au Since then, over 250 grass and broadleaf weed species have developed resistance to herbicides across more than 70 countries. croplife.org.au Resistance to synthetic auxin herbicides like triclopyr (B129103) (WSSA Group 4) has been confirmed in various weed species. For instance, resistance to triclopyr and the related synthetic auxin clopyralid (B1669233) has been documented in lawn burweed (Soliva sessilis) populations in Australian turfgrass systems. bioone.org

Molecular Basis of Triclopyr-butotyl Resistance

Herbicide resistance in plants is broadly categorized into two main types of mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR). croplife.org.aunih.gov

Target-Site Resistance (TSR): This mechanism involves a modification of the specific protein or enzyme that the herbicide binds to within the plant. croplife.org.aunih.gov A genetic mutation can alter the three-dimensional structure of this target site, preventing the herbicide molecule from binding effectively. This was the case in biotypes resistant to triazine herbicides, where a single amino acid substitution in the D1 protein prevented the herbicide from binding. psu.edu While specific TSR mutations for triclopyr are a subject of ongoing research, this mechanism is a common basis for resistance to other herbicide groups, such as the point mutation at codon 574 of the acetolactate synthase (ALS) gene that confers resistance to ALS inhibitors in spotted spurge (Chamaesyce maculata). agriculturejournals.czweedscience.org

Non-Target-Site Resistance (NTSR): This involves mechanisms that prevent a lethal amount of the herbicide from reaching its target site. croplife.org.aunih.gov NTSR is often more complex and can involve several processes:

Reduced Herbicide Absorption or Translocation: The resistant plant may absorb less of the herbicide through its leaves or roots, or it may be less efficient at moving the herbicide to its site of action. For example, a biotype of annual bluegrass evolved resistance to pronamide through reduced absorption and translocation of the foliar-applied herbicide. bioone.org

Enhanced Herbicide Metabolism: The resistant plant may produce higher levels of certain enzymes, such as cytochrome P450 monooxygenases (P450s) or glutathione (B108866) S-transferases (GSTs), that rapidly break down the herbicide into non-toxic substances. nih.govagriculturejournals.cz This is a common NTSR mechanism. For example, enhanced metabolism of fluazifop (B150276) acid was identified as the resistance mechanism in a biotype of Digitaria sanguinalis. agriculturejournals.cz

Research into specific resistance mechanisms for synthetic auxin herbicides is ongoing. For example, a biotype of buckhorn plantain (Plantago lanceolata) in Indiana was found to be resistant to 2,4-D but was not cross-resistant to triclopyr, suggesting a specific resistance mechanism that does not affect all synthetic auxins. bioone.org Conversely, a suspected resistant biotype of spotted spurge, while highly resistant to the ALS inhibitor metsulfuron, was found to be susceptible to triclopyr, indicating that the resistance mechanism was specific to the ALS-inhibiting herbicides and that triclopyr remained an effective alternative. weedscience.org

Research on Resistance Management Strategies

To combat the evolution of herbicide resistance, it is essential to adopt multifaceted management strategies that reduce the selection pressure imposed by herbicides. croplife.org.aunsw.gov.au The goal is to use herbicides judiciously as part of a broader, more sustainable weed control program. weedsmart.org.au

Integrated Weed Management (IWM) is a long-term approach that combines multiple weed control tactics—cultural, mechanical, biological, and chemical—to manage weeds and minimize the development of herbicide resistance. croplife.org.auweedsmart.org.au Relying on a single method, especially a single herbicide mode of action, is discouraged. croplife.org.au

Key components of an IWM program include:

Crop Rotation: Planting different crops in successive seasons can disrupt the life cycles of specific weeds and allow for the use of different herbicides. ucanr.edu Rotating to a crop with a different growth season or different registered herbicides is a key strategy. ucanr.edu

Cultural Practices: Implementing practices that promote a dense and vigorous crop stand enhances the crop's ability to out-compete weeds for resources like light, water, and nutrients. ucanr.edu This includes proper fertilization, irrigation, and selecting competitive crop varieties. ucanr.edu

Mechanical and Physical Control: Tillage, cultivation, and hand-weeding can be used to control weeds and prevent resistant individuals from producing seeds. ucanr.eduresearchgate.net

Monitoring and Record Keeping: Regularly scouting fields to identify weed species present and noting the effectiveness of control measures is crucial for making informed decisions and detecting potential resistance early. ucanr.edu

Preventing Seed Set: A critical component of IWM is to manage any surviving weeds to prevent them from setting seed and adding to the weed seed bank in the soil. nsw.gov.auresearchgate.net

By integrating these diverse tactics, growers can reduce their reliance on any single herbicide, thereby lowering the selection pressure and delaying the evolution of resistance. weedsmart.org.au

A cornerstone of chemical weed control within an IWM framework is the strategic rotation of herbicides with different modes of action (MOA). croplife.org.aunsw.gov.au The continuous use of herbicides from the same MOA group, such as the synthetic auxins (Group 4), selects for weeds resistant to that entire group. croplife.org.aupsu.edu

Effective herbicide rotation strategies include:

Rotating MOA Groups: Avoid applying herbicides from the same MOA group to the same weed population in consecutive applications or years. croplife.org.au For example, after using triclopyr (Group 4), a grower could switch to an herbicide from a different group like glyphosate (B1671968) (Group 9) or a PSII inhibitor (Group 5), depending on the crop and target weeds. ufl.edu

Using Herbicide Mixtures (Tank-Mixing): Applying a tank mix of two or more herbicides with different modes of action that are both effective against the target weed can be a powerful resistance management tool. croplife.org.auweedsmart.org.au For a weed to survive, it would need to possess resistance to both modes of action, which is a much rarer occurrence. weedsmart.org.au When using mixtures, it is critical to apply each herbicide at a rate that would be effective if used alone. croplife.org.au

Sequential Applications (Double-Knock): This strategy involves applying one herbicide followed by a different herbicide with an alternative mode of action a short time later. croplife.org.au This can be particularly effective for controlling difficult weeds and managing resistance. weedsmart.org.au

The following table illustrates a simplified example of a three-year herbicide rotation plan for bare ground management to prevent the evolution of resistance.

YearHerbicide ProgramPrimary Mode(s) of Action
Year 1Imazapyr + DiuronAmino Acid Synthesis Inhibition (Group 2) + Photosynthesis Inhibition (Group 7)
Year 2Glyphosate + SulfometuronEPSP Synthase Inhibition (Group 9) + Amino Acid Synthesis Inhibition (Group 2)
Year 3Triclopyr + PendimethalinSynthetic Auxin (Group 4) + Microtubule Assembly Inhibition (Group 3)

This table provides a generalized example for illustrative purposes. Specific herbicide choices and rotations must be based on local conditions, target weeds, and registered use labels. psu.edu

By systematically rotating and mixing herbicides with different modes of action, managers can significantly delay the onset of resistance and preserve the efficacy of valuable tools like triclopyr-butotyl for future use. psu.eduweedsmart.org.au

Bioremediation and Environmental Mitigation Research

Enhanced Natural Attenuation Studies

Natural attenuation is the reduction of contaminant concentration in the environment through natural processes without human intervention. For triclopyr (B129103), the primary natural attenuation mechanisms are microbial degradation in soil and photolysis (breakdown by light) in water. orst.eduresearchgate.net

In aquatic environments, photolysis is the predominant degradation pathway. orst.edu The half-life of triclopyr in water exposed to light can be as short as one day. researchgate.netscielo.br In the absence of light, its persistence in water increases dramatically to a half-life of around 142 days. researchgate.netscielo.br Therefore, the natural attenuation of triclopyr in shallow, sunlit waters is significantly enhanced compared to deep or turbid water bodies.

Engineered Bioremediation Approaches

Engineered bioremediation involves the deliberate use of microorganisms or the modification of environmental conditions to accelerate the breakdown of contaminants.

While single microbial species can degrade triclopyr, research indicates that microbial consortia—communities of multiple microbial species—are often more effective and can lead to more complete mineralization of the compound. The synergistic action of different species allows for the breakdown of the parent compound and its various intermediate metabolites.

Studies have demonstrated the effectiveness of a microbial consortium derived from cow dung in degrading Triclopyr-butoxyethyl ester (TBEE) in a specially designed surface soil treatment bioreactor. invasive.org In these experiments, TBEE was rapidly hydrolyzed to triclopyr acid within the first 24 hours. invasive.org Subsequently, the triclopyr acid was metabolized into 3,5,6-trichloro-2-pyridinol (B117793) (TCP). invasive.org The use of the consortium in a controlled bioreactor setting proved to be an effective technique for detoxifying soil contaminated with TBEE. Further research on the degradation of the metabolite TCP suggests that a consortium of microorganisms may be necessary to fully break it down into carbon dioxide, chloride, and other simple molecules.

Biostimulation and bioaugmentation are two key engineered bioremediation strategies. Biostimulation involves modifying the site to stimulate existing native microorganisms by adding nutrients or other rate-limiting substances. Bioaugmentation is the introduction of non-native microorganisms with specific degradation capabilities to a contaminated site.

For triclopyr, biostimulation has been shown to be effective. In one study, composting soil contaminated with triclopyr along with grass clippings resulted in a significant decrease in the herbicide's concentration, with levels falling below detection limits after 128 days. This process enhances the microbial population and activity, thereby accelerating the degradation of the herbicide. The use of biostimulation and bioaugmentation has also been proposed for treating runoff containing pesticides, including triclopyr, in engineered systems like constructed wetlands.

Use of Microbial Consortia for Accelerated Degradation

Phytoremediation Potential

Phytoremediation is a technology that utilizes plants to remove, degrade, or stabilize environmental contaminants. The potential for phytoremediation of triclopyr is inherently linked to its mode of action as a systemic herbicide, which relies on uptake by plants. researchgate.netscielo.br

Plants can absorb triclopyr through both their roots and leaves, after which it is translocated and accumulates in the growing points. researchgate.netscielo.br Within the plant tissues, triclopyr is broken down; the metabolic half-life varies widely among species, ranging from 3 to 24 days. scielo.br For example, wheat and barley plants have been observed to break down 85% of absorbed triclopyr within three days. scielo.br

While grasses are generally less sensitive, many broadleaf plants are highly susceptible. This differential sensitivity and uptake have been utilized in research. Soil bioassays using highly sensitive species like cucumber and mustard have been developed to detect and quantify residual triclopyr in soil, confirming its bioavailability for plant uptake. Furthermore, studies on aquatic systems have investigated the bioconcentration of triclopyr in aquatic plants such as hydrilla and Eurasian watermilfoil, demonstrating its removal from the water column by vegetation. These findings underscore the potential for using selected plant species in managed phytoremediation strategies to clean up soil and water contaminated with triclopyr.

Adsorbent-Based Remediation Strategies (e.g., Organo-clays, Nanosponges)

Adsorbent-based remediation involves using materials with a high capacity to bind contaminants, thereby immobilizing them and, in some cases, facilitating their degradation. Research has shown this to be a promising strategy for mitigating triclopyr contamination in soil and water.

A key study evaluated the efficacy of two different organo-clays (Dellite 67G and Dellite 43B) and a type of nanosponge for the remediation of triclopyr. The organo-clays, which are modified clays, demonstrated a very high capacity for adsorbing the herbicide, with both materials binding more than 90% of the triclopyr from solution. In contrast, the nanosponge and untreated soil adsorbed less than 10%.

Crucially, the addition of these materials to soil not only adsorbed the triclopyr but also significantly accelerated its degradation. The half-life of triclopyr in the test soil was 30 days. However, when the soil was amended with the adsorbent materials, the half-life was drastically reduced. These results suggest that such materials could be used to create reactive barriers in the ground to prevent aquifer contamination and to accelerate the remediation of contaminated soils.

Table 1: Effect of Adsorbents on Triclopyr Degradation Half-Life in Soil
TreatmentTriclopyr Half-Life (Days)Reduction in Half-Life vs. Soil Alone
Soil Alone30-
Soil + Dellite 67G (Organo-clay)1067%
Soil + Dellite 43B (Organo-clay)680%
Soil + Nanosponge1550%

Theoretical Frameworks and Modeling Approaches

Environmental Fate Modeling (e.g., GLEAMS, CREAMS, PRZM)

Predicting the movement and persistence of Triclopyr-butotyl and its primary degradate, triclopyr (B129103) acid, in the environment is crucial for risk assessment. Several key models are employed for this purpose, simulating processes such as runoff, leaching, and degradation.

GLEAMS (Groundwater Loading Effects of Agricultural Management Systems): This model is utilized to simulate the fate of pesticides on a field scale. For triclopyr, GLEAMS can estimate pesticide concentrations in different soil layers and predict potential losses through surface runoff. usda.govresearchgate.net Model inputs are derived from laboratory studies and include chemical-specific values for parameters like soil/water partition coefficients (Koc) and degradation half-lives. usda.gov For instance, one study determined a Koc value of 1038 for triclopyr ester for use in GLEAMS simulations. researchgate.net The model can be sensitive to various parameters; however, for triclopyr, water solubility was found not to be a sensitive parameter in GLEAMS unless the soil water is saturated. usda.gov

CREAMS (Chemicals, Runoff, and Erosion from Agricultural Management Systems): This field-scale model was developed to simulate the effects of agricultural management on water quality. It has been used to predict the concentration of herbicides, including triclopyr, in stormflow from forested watersheds. dfo-mpo.gc.ca One comparative modeling study used CREAMS to evaluate the relative risk of several herbicides and predicted the potential order of residue appearance in stormflow as: bromacil (B1667870) > triclopyr > hexazinone (B1673222) > picloram (B1677784) > dicamba. dfo-mpo.gc.ca

PRZM (Pesticide Root Zone Model): The U.S. Environmental Protection Agency (EPA) uses the PRZM model, often in conjunction with the Exposure Analysis Modeling System (EXAMS), to estimate pesticide concentrations in water bodies resulting from agricultural use. usda.govuic.eduregulations.gov This system (PRZM/EXAMS) provides more realistic environmental concentration estimates than simpler screening models. usda.gov For triclopyr, PRZM has been used to accurately predict the subsurface movement of the herbicide by incorporating site-specific data on runoff, partition coefficients (Kd), and degradation rates (Ks). dfo-mpo.gc.ca The EPA also uses a Tier 1 screening model called GENEEC (Generic Estimated Environmental Concentration), which mimics a PRZM-EXAMS simulation to provide worst-case estimates of residues in water bodies. epa.govepa.gov

These models are critical for regulatory assessments, helping to predict whether the concentrations of Triclopyr-butotyl and its metabolites in soil and water are likely to reach levels of concern. uic.edu

Ecotoxicological Risk Models and Quotients

Ecotoxicological risk assessment combines exposure estimates with toxicity data to evaluate the potential for adverse effects on non-target organisms. The primary tool for this is the Risk Quotient (RQ) method. epa.govchemsafetypro.com

The Risk Quotient is a straightforward calculation: RQ = Estimated Environmental Concentration (EEC) / Ecotoxicity Endpoint epa.govchemsafetypro.com

The EEC is often derived from the environmental fate models discussed previously (e.g., PRZM/EXAMS). epa.gov The ecotoxicity endpoint is a value from laboratory studies, such as the LC50 (the concentration lethal to 50% of a test population) or the NOEC (No-Observed-Effect-Concentration). epa.govchemsafetypro.com

The calculated RQ is then compared to a Level of Concern (LOC). If the RQ exceeds the LOC, it indicates a potential risk that may require further investigation or regulatory action. epa.gov For example, the EPA has set LOCs for acute risk to fish and aquatic invertebrates at 0.5, and for endangered species at 0.05. epa.gov

For Triclopyr-butotyl (BEE), risk assessments have indicated that RQs can exceed LOCs for certain organisms and use patterns. For instance, risk assessments have shown potential risks to fish and aquatic invertebrates from the butoxyethyl ester form. regulations.gov The risk characterization integrates these quotients to evaluate the likelihood of adverse ecological effects under specific application scenarios. epa.gov

Predictive Models for Plant Uptake and Translocation

Understanding how Triclopyr-butotyl is absorbed and moved within plants is key to its efficacy and its potential impact on non-target vegetation. Predictive models for plant uptake are generally based on the physicochemical properties of the compound, particularly its lipophilicity, which is often measured by the octanol-water partition coefficient (Kow). researchgate.net

Several modeling approaches exist to predict the extent of chemical uptake from soil by plants:

Root Concentration Factor (RCF) and Transpiration Stream Concentration Factor (TSCF): These empirical models relate a chemical's concentration in the plant to its concentration in the soil or soil water. The TSCF, which predicts the transfer of a chemical from the roots to the shoots via the transpiration stream, is highly correlated with the Kow value. oregonstate.edu

Mechanistic Models: More complex models, such as the one developed by Trapp (2000), simulate uptake mechanistically, considering processes like advection with the transpiration stream and diffusion across root membranes. nih.gov These models can account for the distribution of the chemical and water in the soil profile and the plant's root architecture. nih.gov

Triclopyr-butotyl is a systemic herbicide, meaning it is readily absorbed by both the leaves and roots and is then translocated throughout the plant, accumulating in the growing points (meristematic tissues). researchgate.netmass.govorst.edu Laboratory experiments show that foliar penetration is rapid. researchgate.net Models have been developed to describe the short-term dissipation of Triclopyr-butotyl from leaf surfaces, accounting for factors like temperature and light, with foliar penetration being a primary dissipation process. oregonstate.edu The efficiency of uptake and translocation can vary between plant species, which is a basis for the herbicide's selectivity. researchgate.net

Theoretical Basis for Understanding Herbicide Behavior in Complex Ecosystems

The behavior of Triclopyr-butotyl in a complex ecosystem is governed by a combination of its inherent chemical properties, its formulation, and the specific characteristics of the ecosystem.

Formulation and Transformation: Triclopyr-butotyl is an ester formulation (BEE). In the environment, particularly in soil and water, it rapidly hydrolyzes to its active acid form, triclopyr acid. researchgate.netmass.gov This transformation is critical because the ester and acid forms have different properties. The ester is more toxic to aquatic organisms, while the acid is more mobile in soil. researchgate.netmass.gov The acid is the form that causes phytotoxicity in plants. researchgate.net

Environmental Compartment Behavior:

In Soil: The behavior of triclopyr in soil is largely dictated by the properties of the triclopyr acid. The acid is considered mobile to slightly mobile, with its movement influenced by soil organic matter and pH. researchgate.net The primary route of dissipation from soil is microbial degradation. researchgate.net

In Water: In aquatic systems, the ester form degrades quickly to the acid. mass.gov The primary degradation pathway for triclopyr acid in water is photolysis (breakdown by sunlight), with a reported half-life as short as 10 hours. mass.gov

In Air: Due to its low vapor pressure, volatilization of Triclopyr-butotyl is considered a minor dissipation pathway. researchgate.net

Ecosystem Interactions: As a synthetic auxin herbicide, triclopyr disrupts the hormonal balance in susceptible plants, leading to uncontrolled growth and eventual death. researchgate.netfengshan-group.com This selective action on broadleaf and woody plants while leaving grasses relatively unaffected leads to shifts in plant community composition. orst.edu The indirect effects of this habitat alteration can be more significant for wildlife than the direct toxicity of the chemical. researchgate.net Understanding these interactions is complex, as the effects can vary depending on the plant species present, the stage of growth, environmental conditions, and the application rate. awsjournal.org The potential for synergistic or antagonistic effects when mixed with other herbicides further complicates the prediction of its ultimate ecosystem impact. awsjournal.orggoogle.com

Theoretical frameworks and models provide a structured way to integrate these multiple factors, allowing for a more comprehensive understanding and prediction of how Triclopyr-butotyl will behave in the intricate web of a real-world ecosystem.

Q & A

Q. What experimental methodologies are recommended for synthesizing triclopyr-butotyl with high purity and yield?

Triclopyr-butotyl is synthesized via condensation and transesterification using sodium 3,5,6-trichloro-2-pyridinolate as a precursor. Key steps include optimizing reaction conditions (e.g., temperature, catalyst selection) to achieve a total yield >72% and purity ≥98%. Analytical methods like HPLC and GC-MS should validate intermediate and final product purity. Contaminants such as unreacted precursors or by-products must be monitored using impurity profiling .

Q. How can researchers validate analytical methods for quantifying triclopyr-butotyl in technical formulations?

Use reverse-phase HPLC with UV detection (λ = 220–240 nm) for quantification. Validate methods per ICH guidelines by assessing linearity (R² > 0.99), precision (RSD < 2%), and recovery (95–105%). Cross-check results with mass spectrometry (LC-MS) for confirmation. For formulations like OD (oil-dispersible suspensions), ensure homogeneity testing via particle size analysis and stability studies under accelerated storage conditions (e.g., 40°C/75% RH for 6 months) .

Q. What toxicokinetic models are appropriate for studying triclopyr-butotyl absorption and metabolism in mammals?

In vivo rodent studies show triclopyr-butotyl is rapidly hydrolyzed to triclopyr before systemic absorption. Use plasma and urine sampling to track metabolite profiles (e.g., via LC-MS/MS). Equimolar dosing comparisons between triclopyr-butotyl and triclopyr-triethylammonium confirm toxicokinetic equivalence. Focus on renal distribution due to triclopyr’s affinity for kidney tissues, and assess excretion kinetics over 72 hours .

Q. How should researchers design experiments to evaluate triclopyr-butotyl’s herbicidal efficacy against mixed weed populations?

Conduct field trials using randomized block designs with replicated plots. Apply triclopyr-butotyl at 0.257 kg ai/ha (alone or in combination with penoxsulam) post-emergence (15–20 days after transplanting). Measure weed control efficiency (WCE%) via dry biomass reduction relative to untreated controls. Use ANOVA to compare treatments, with significance at p < 0.05. Include weed-free and hand-weeded controls to benchmark efficacy .

Advanced Research Questions

Q. How can conflicting data on triclopyr-butotyl’s phototoxicity be resolved?

While the 3T3 Neutral Red Uptake (NRU) test suggests no phototoxicity, triclopyr-butotyl’s UVB absorption profile raises concerns about test suitability. Re-evaluate using in vitro models with human keratinocytes under UVB exposure (280–315 nm). Pair with in silico phototoxicity prediction tools (e.g., QSAR) and compare results against regulatory thresholds under EU Regulation 1272/2008 .

Q. What strategies address data gaps in triclopyr-butotyl’s impurity toxicology and Log Kow values?

For impurities, conduct Ames tests and in vitro micronucleus assays on batches meeting reference specifications (e.g., ISO 10993-3). Use accelerated solvent extraction (ASE) and shake-flask methods to determine Log Kow, validating results via OECD Guideline 117. Prioritize impurities with structural alerts (e.g., genotoxic moieties) identified in QSAR analyses .

Q. How do synergistic interactions between triclopyr-butotyl and penoxsulam enhance weed control in rice fields?

Synergy arises from penoxsulam’s inhibition of acetolactate synthase (ALS) in grasses and triclopyr-butotyl’s auxin-like action on broadleaf weeds. Test combinations using Colby’s method to calculate expected vs. observed efficacy. Optimize ratios via response surface methodology (RSM), targeting ≥95% WCE against mixed weed populations (e.g., Digitaria sanguinalis, Cyperus rotundus) .

Q. What protocols ensure environmental risk assessments account for triclopyr-butotyl’s mobility in aquatic systems?

Conduct soil column leaching studies under OECD Guideline 312 to measure DT₅₀ (degradation half-life) and Koc (organic carbon partition coefficient). Model groundwater exposure using PELMO or PRZM, incorporating regional rainfall and soil pH data. For aquatic risk, test acute toxicity on Daphnia magna (EC₅₀) and algae (ErC₅₀) under OECD 202 and 201 guidelines .

Q. How can batch-to-batch variability in triclopyr-butotyl formulations impact reproducibility in long-term studies?

Implement QC protocols beyond HPLC and MS, including peptide content analysis and TFA removal (<1%) for cell-based assays. Use accelerated stability testing (40°C/75% RH) to correlate impurity profiles with biological activity. For multi-year studies, establish a repository of well-characterized batches and include batch ID as a covariate in statistical models .

Methodological Notes

  • Data Contradiction Analysis : When resolving discrepancies (e.g., phototoxicity), apply triangulation by combining in vitro, in silico, and regulatory data .
  • PICOT Framework : For field studies, structure research questions around Population (weed species), Intervention (dose/timing), Comparison (untreated controls), Outcome (WCE%), and Time (seasonal variability) .
  • Ethical Compliance : Adhere to OECD Good Laboratory Practice (GLP) for mammalian toxicology studies and EFSA guidelines for environmental risk assessments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.